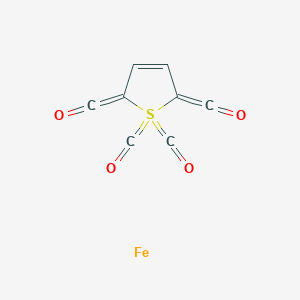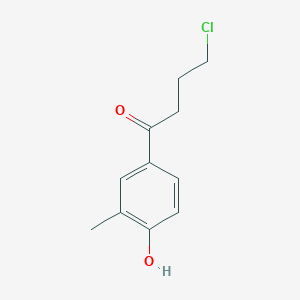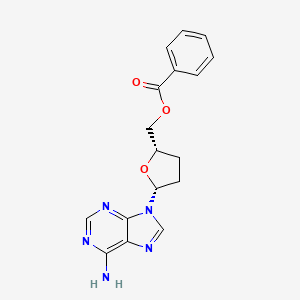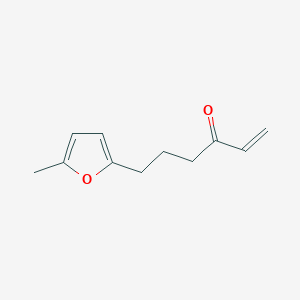![molecular formula C29H32O B14298339 1,7,7-Trimethyl-2-(triphenylmethoxy)bicyclo[2.2.1]heptane CAS No. 116316-00-8](/img/structure/B14298339.png)
1,7,7-Trimethyl-2-(triphenylmethoxy)bicyclo[2.2.1]heptane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,7,7-Trimethyl-2-(triphenylmethoxy)bicyclo[2.2.1]heptane is a complex organic compound with a unique bicyclic structure. This compound is known for its stability and reactivity, making it a subject of interest in various fields of scientific research.
Preparation Methods
The synthesis of 1,7,7-Trimethyl-2-(triphenylmethoxy)bicyclo[2.2.1]heptane involves several steps. One common method includes the reaction of 1,7,7-trimethylbicyclo[2.2.1]heptan-2-one with triphenylmethanol under acidic conditions. The reaction typically requires a catalyst such as sulfuric acid or hydrochloric acid to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1,7,7-Trimethyl-2-(triphenylmethoxy)bicyclo[2.2.1]heptane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the triphenylmethoxy group can be replaced by other nucleophiles such as halides or amines.
Scientific Research Applications
1,7,7-Trimethyl-2-(triphenylmethoxy)bicyclo[2.2.1]heptane has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development and as a pharmacological agent.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 1,7,7-Trimethyl-2-(triphenylmethoxy)bicyclo[2.2.1]heptane involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
1,7,7-Trimethyl-2-(triphenylmethoxy)bicyclo[2.2.1]heptane can be compared with other similar compounds such as:
Camphor: Both compounds share a bicyclic structure, but camphor lacks the triphenylmethoxy group, making it less complex.
Borneol: Similar to camphor, borneol has a bicyclic structure but differs in its functional groups and reactivity.
Isoborneol: This compound is a stereoisomer of borneol and shares similar properties but with different spatial arrangements.
The uniqueness of this compound lies in its specific functional groups and the resulting chemical and biological properties.
Properties
CAS No. |
116316-00-8 |
|---|---|
Molecular Formula |
C29H32O |
Molecular Weight |
396.6 g/mol |
IUPAC Name |
1,7,7-trimethyl-2-trityloxybicyclo[2.2.1]heptane |
InChI |
InChI=1S/C29H32O/c1-27(2)25-19-20-28(27,3)26(21-25)30-29(22-13-7-4-8-14-22,23-15-9-5-10-16-23)24-17-11-6-12-18-24/h4-18,25-26H,19-21H2,1-3H3 |
InChI Key |
YIQDZHOXNJPGIJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2CCC1(C(C2)OC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-Hydrazinyl-3-(4-methylphenyl)[1,2]oxazolo[5,4-d]pyrimidine](/img/structure/B14298262.png)

![2-{[(Benzyloxy)carbonyl]amino}pent-2-enedioic acid](/img/structure/B14298270.png)

![1,1'-(9H-Carbazole-3,6-diyl)bis[3-(4-methoxyphenyl)prop-2-en-1-one]](/img/structure/B14298291.png)


![(6,6-Dimethylbicyclo[3.1.1]hept-2-en-2-yl)ethanethioic S-acid](/img/structure/B14298315.png)


![Benzene, [(3,3-dimethyl-1-methylenebutyl)seleno]-](/img/structure/B14298347.png)
![1-Chloro-4-[(1,2,3,3,4,4,5,5,6,6,6-undecafluorohex-1-en-1-yl)oxy]benzene](/img/structure/B14298359.png)
